molecular formula C10H17N3 B13259970 N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13259970
M. Wt: 179.26 g/mol
InChI Key: KRCJGPZAHKTMQI-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine (CAS 1155578-01-0) is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This amine-containing pyrazole derivative is characterized by a cyclopentyl group attached to the amine nitrogen and an ethyl group on the pyrazole ring nitrogen. Compounds based on the 1-ethyl-1H-pyrazol-4-amine structure, such as this one, are valuable intermediates in medicinal chemistry and pharmaceutical research . The structural motif of a pyrazole ring linked to an amine is frequently explored in the development of novel therapeutic agents. Specifically, similar pyrazole-amine derivatives have been investigated as key scaffolds in the synthesis of Janus Kinase (JAK) inhibitors, which are a prominent class of therapeutics for immune-inflammatory diseases such as rheumatoid arthritis . The presence of the cyclopentyl group may influence the compound's stereochemistry and binding affinity, making it a versatile building block for constructing more complex, target-specific molecules . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-cyclopentyl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-2-13-8-10(7-11-13)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3

InChI Key

KRCJGPZAHKTMQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole core followed by selective N-alkylation and amination steps. The key challenge is achieving regioselective substitution at the pyrazole nitrogen and the 4-position amine group while maintaining the integrity of the heterocyclic ring.

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. Gosselin et al. demonstrated that cyclocondensation of hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) under acidic conditions (addition of 10 N HCl) enhances yields by accelerating dehydration steps at ambient temperature. This method provides a robust platform for constructing substituted pyrazoles.

N-Ethylation of Pyrazole

The introduction of the ethyl group at the 1-position of the pyrazole ring can be achieved through alkylation reactions using ethyl halides or ethylating agents under controlled conditions. For example, 1-ethyl-1H-pyrazol-4-amine has been prepared by direct alkylation of pyrazol-4-amine derivatives with ethyl bromide or ethyl iodide in the presence of a base. The reaction conditions must be optimized to prevent over-alkylation or substitution at undesired positions.

N-Cyclopentyl Substitution

The cyclopentyl group is introduced by N-alkylation of the pyrazole nitrogen with cyclopentylamine or cyclopentyl halides. Literature indicates that the synthesis of 1-cyclopentyl-1H-pyrazol-4-amine involves multi-step procedures often using DMF as a solvent to facilitate nucleophilic substitution reactions under controlled temperature and stoichiometry to maximize yield and purity. The cyclopentylamine acts as a nucleophile attacking the electrophilic pyrazole intermediate or its halogenated derivative.

One-Pot and Tandem Approaches

Recent advances include one-pot procedures that combine cyclocondensation and N-substitution steps to streamline synthesis. For instance, Togo et al. reported transition metal-free iodocyclization of N-propargyl-N-tosylhydrazines leading to functionalized pyrazoles, which can be further modified to introduce alkyl substituents. These tandem methods reduce purification steps and improve overall efficiency.

Direct Preparation from Primary Amines

A novel approach reported by recent studies involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, 1,3-diketones, and hydroxylamine derivatives in DMF at elevated temperatures (~85 °C). This method allows the formation of N-alkyl pyrazoles, including N-cyclopentyl derivatives, in moderate yields (around 38-44%) without the need for pre-functionalized pyrazole intermediates. Optimization of reagent ratios, temperature, and solvent conditions is crucial for maximizing yield.

Comparative Analysis of Preparation Methods

Methodology Key Reagents & Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with Hydrazine 1,3-diketones + hydrazine hydrochloride, aprotic solvent + HCl 60-85 Mild conditions, good regioselectivity Requires purification of diketones
N-Alkylation with Alkyl Halides Pyrazol-4-amine + ethyl/cyclopentyl halides + base 40-70 Straightforward, widely used Over-alkylation risk, multiple steps
One-pot Iodocyclization N-propargyl-N-tosylhydrazines + I2 + base 50-80 Transition metal-free, functional group tolerance Requires specialized reagents, moderate scope
Direct One-pot from Amines Primary amines + 1,3-diketones + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C 38-44 Simplified procedure, fewer purification steps Moderate yields, sensitive to reagent ratios

Experimental Considerations and Optimization

  • Solvent Choice: Aprotic dipolar solvents such as DMF, NMP, or DMAc are preferred to enhance solubility and reaction rates.
  • Temperature Control: Ambient to moderate heating (25–85 °C) is essential to balance reaction kinetics and prevent decomposition.
  • Reagent Stoichiometry: Precise molar ratios of hydrazine, diketones, and alkylating agents are critical to avoid side reactions.
  • Acid/Base Additives: Addition of strong acids like HCl can accelerate cyclocondensation, while bases are used in alkylation steps to neutralize formed acids.
  • Purification: Silica gel chromatography is commonly employed to isolate pure pyrazole derivatives.

Summary of Research Findings

  • The synthesis of this compound leverages well-established pyrazole formation via cyclocondensation of 1,3-diketones and hydrazine derivatives.
  • N-alkylation strategies allow selective introduction of ethyl and cyclopentyl groups, with solvent and reagent optimization enhancing yields.
  • Emerging one-pot and direct amine-based methods offer streamlined synthetic routes, albeit with moderate yields.
  • The choice of synthetic route depends on available starting materials, desired purity, and scale of synthesis.

Chemical Identity and Properties

Parameter Description
Molecular Formula C10H17N3 (approximate for this compound)
Molecular Weight ~179.26 g/mol
IUPAC Name This compound
Key Functional Groups Pyrazole ring, ethyl substituent (N-1), cyclopentyl substituent (N), amino group (C-4)

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various N-substituted pyrazole derivatives.

Scientific Research Applications

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences CAS Number
This compound C10H16N3 178.26 Cyclopentyl, Ethyl Bulky cyclopentyl group Not available
N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine C9H15N3 165.24 Cyclobutyl, Ethyl Smaller cyclobutyl ring 1249091-03-9
1-ethyl-1H-pyrazol-4-amine C5H9N3 111.15 Ethyl No N-alkyl substituent 876343-24-7
N-ethyl-1-methyl-1H-pyrazol-4-amine C6H11N3 125.17 Ethyl, Methyl Methyl instead of cyclopentyl CID 43534862
1-cyclopentyl-1H-pyrazol-4-amine C8H13N3 151.21 Cyclopentyl Lacks ethyl substituent 1152866-89-1

Key Observations :

  • Hydrophobicity : Cyclopentyl and cyclobutyl substituents enhance lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media .
  • Synthetic Complexity : Introducing cyclopentyl groups often requires multi-step synthesis, such as cyclopropanation followed by ring expansion, whereas ethyl/methyl analogs are simpler to prepare .

Insights :

  • Low yields (~17.9%) are common in copper-catalyzed reactions due to side reactions or steric challenges .
  • Hydrogenation of nitro precursors (e.g., 4-nitro-1H-pyrazole derivatives) is a reliable route for amine synthesis but requires careful optimization to avoid over-reduction .

Biological Activity

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme and receptor activities. The presence of cyclopentyl and ethyl groups contributes to its lipophilicity, influencing its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit certain kinases, affecting cellular signaling pathways.
  • Receptors : It has been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

These interactions can lead to significant biological effects, such as anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-17, which are pivotal in inflammatory responses. For instance, compounds structurally similar to N-cyclopentyl derivatives have shown IC50 values as low as 0.013 μM against human IKK-2, a key enzyme in inflammatory signaling pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that are critical for cancer cell growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindingsReference
Study 1Demonstrated significant inhibition of TNFα production in LPS-stimulated THP-1 cells with an EC50 value of 18 nM.
Study 2Reported IC50 values ranging from 0.023 to 0.089 μM against rat IKK-2, indicating potent anti-inflammatory activity.
Study 3Showed that structural modifications enhance the compound's stability and potency against cultured cancer cells.

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